2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions:
Etherification: The final step involves the etherification of the phenol group with 4-ethenylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with target proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxyphenol
- 4-Ethenylbenzyl alcohol
- 5-(3-Methoxyphenoxy)pyrimidine
Uniqueness
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is unique due to its combination of functional groups and its ability to undergo various chemical reactions
Properties
Molecular Formula |
C26H23N3O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H23N3O4/c1-3-17-7-9-18(10-8-17)16-32-20-11-12-22(23(30)14-20)25-24(15-28-26(27)29-25)33-21-6-4-5-19(13-21)31-2/h3-15,30H,1,16H2,2H3,(H2,27,28,29) |
InChI Key |
OYIDLUWMTJUOFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O)N |
Origin of Product |
United States |
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